molecular formula C15H19NO3 B2536934 (1R,3S)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid CAS No. 1939067-90-9

(1R,3S)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid

Cat. No. B2536934
CAS RN: 1939067-90-9
M. Wt: 261.321
InChI Key: MUGAXCAKQYFGOG-UHTWSYAYSA-N
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Description

(1R,3S)-3-[[(2S)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors. It is a derivative of vigabatrin, which is used to treat epilepsy. CPP-115 has gained interest in the scientific community due to its potential as a treatment for addiction, particularly cocaine addiction.

Scientific Research Applications

Anti-Inflammatory Properties

The cyclopentane-1-carboxylic acid scaffold in this compound may exhibit anti-inflammatory effects. Researchers have investigated its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and dermatitis .

Analgesic Activity

Studies suggest that this compound could possess analgesic properties. By targeting pain receptors or pathways, it may contribute to pain relief. Further research is needed to elucidate its mechanisms and evaluate its efficacy .

Cardioprotective Effects

The cyclopentane-1-carboxylic acid moiety might impact cardiovascular health. Investigations into its influence on heart function, blood pressure regulation, and vascular health are ongoing. Potential applications include managing hypertension and preventing cardiac damage .

Anticancer Potential

Compounds with complex three-dimensional structures often exhibit intriguing anticancer properties. Researchers have explored whether this compound can inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways. Its potential as an adjunct to existing cancer therapies warrants further exploration .

Neuroprotective Applications

Given the central nervous system’s vulnerability to oxidative stress and inflammation, compounds like this one may hold promise as neuroprotective agents. Investigations into its impact on neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) are essential .

Antibacterial and Antifungal Activities

The presence of the phenylpropanamido group suggests potential antibacterial and antifungal effects. Researchers have studied its activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Applications could range from wound healing to combating drug-resistant infections .

Liu, X.-Y., Wang, F.-P., & Qin, Y. (2021). Total Synthesis of Diverse Diterpenoid Alkaloids. Accounts of Chemical Research, 54(1), 22–34. DOI: 10.1021/acs.accounts.0c00720

properties

IUPAC Name

(1R,3S)-3-[[(2S)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(11-5-3-2-4-6-11)14(17)16-13-8-7-12(9-13)15(18)19/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)(H,18,19)/t10-,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGAXCAKQYFGOG-UHTWSYAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(=O)N[C@H]2CC[C@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid

CAS RN

1939067-90-9
Record name (1R,3S)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid
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